molecular formula C6H3ClF3NO3S B8258429 CID 130088896

CID 130088896

Cat. No. B8258429
M. Wt: 261.61 g/mol
InChI Key: BRIAHJOYBYPUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 130088896 is a useful research compound. Its molecular formula is C6H3ClF3NO3S and its molecular weight is 261.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 130088896 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 130088896 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 130088896 involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.

Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydride, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes to form the sodium salt of the compound., Step 2: Add methyl iodide to the reaction mixture and stir for 2 hours at room temperature. The resulting product is 2,4-dichloro-5-nitro-6-methylpyrimidine., Step 3: Dissolve 2,4-dichloro-5-nitro-6-methylpyrimidine in a mixture of sodium hydroxide and water. Heat the mixture to reflux for 2 hours to form the corresponding 6-hydroxypyrimidine., Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 5: Evaporate the solvent under reduced pressure to obtain the final product, CID 130088896, as a yellow solid.

properties

IUPAC Name

5-(trifluoromethoxy)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-1-4(2-11-3-5)14-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIAHJOYBYPUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride

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